Product packaging for NeoSTX(Cat. No.:CAS No. 64296-20-4)

NeoSTX

Cat. No.: B000022
CAS No.: 64296-20-4
M. Wt: 315.29 g/mol
InChI Key: PPEKGEBBBBNZKS-HGRQIUPRSA-N
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Description

NeoSTX (Neosaxitoxin) is a potent neurotoxin that functions as a selective, reversible voltage-gated sodium channel blocker. This mechanism effectively inhibits neuronal depolarization and signal transduction, making it an invaluable tool in neuroscience and pharmacological research. Its primary research applications include the study of ion channel function, neuronal signaling pathways, and the molecular basis of pain sensation. Investigations into prolonged local anesthesia have shown that Neosaxitoxin, particularly in combination with agents like bupivacaine and epinephrine, can significantly extend the duration of sensory and motor nerve blocks in preclinical models. This makes this compound a critical compound for developing novel therapeutic strategies for pain management. Supplied as a high-purity reagent, this product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N7O5 B000022 NeoSTX CAS No. 64296-20-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64296-20-4

Molecular Formula

C10H17N7O5

Molecular Weight

315.29 g/mol

IUPAC Name

[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate

InChI

InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1

InChI Key

PPEKGEBBBBNZKS-HGRQIUPRSA-N

SMILES

C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N

Isomeric SMILES

C1CN2C(=N)N([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)O

Canonical SMILES

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O

Other CAS No.

64296-20-4

Synonyms

Neosaxitoxin;  NeoSTX

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neosaxitoxin is complex due to its intricate molecular structureThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of neosaxitoxin is primarily achieved through the extraction from natural sources, such as marine dinoflagellates and freshwater cyanobacteria. These organisms are cultured under controlled conditions to produce the toxin, which is then extracted and purified using techniques like liquid-liquid extraction and solid-phase extraction .

Chemical Reactions Analysis

Types of Reactions: Neosaxitoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Neosaxitoxin has a wide range of scientific research applications:

Mechanism of Action

Neosaxitoxin exerts its effects by reversibly inhibiting voltage-gated sodium channels at the neuronal level. This inhibition prevents the propagation of nerve impulses, leading to a blockade of neuronal conduction. The compound binds to the extracellular portion of the sodium channel, specifically the outer vestibule, without affecting other ion channels .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

NeoSTX vs. Saxitoxin (STX)

Parameter This compound STX Reference
Structure N1-hydroxylated guanidinium Lacks N1 hydroxyl group
NaV affinity Higher (ΔΔG = −1.3 kcal/mol) Lower
Toxicity (mouse bioassay) Higher (LD₅₀: 6.5 min) Lower (LD₅₀: 9.0 min)
Environmental prevalence 13.3% in P. bahamense 86.7% in P. bahamense
  • Mechanistic divergence : The N1-OH group of this compound forms a hydrogen bond with Tyr-401 in NaV channels, enhancing binding stability .
  • Toxin profiles in shellfish : this compound constitutes <5% of PSTs in Chinese and Angolan bivalves, whereas STX dominates .

This compound vs. Gonyautoxins (GTXs)

Parameter This compound GTX1–6 Reference
Sulfation Non-sulfated Sulfated at C11 or C13
Toxicity Higher (EC₅₀: 10⁻⁹–10⁻⁶ M) Lower (EC₅₀: 10⁻⁸–10⁻⁵ M)
Detection Requires L-cysteine conversion Directly detectable via ELISA
  • Ecological impact : GTXs are more abundant in Alexandrium blooms but less toxic than this compound .

Pharmacological and Toxicological Profiles

Anti-Inflammatory Efficacy

  • M1 macrophage inhibition: this compound (1 μM) reduces TNF-α protein by 60% and NO by 45% in LPS-stimulated RAW 264.7 cells, outperforming lidocaine .
  • Mechanism: Blocks NaV 1.5/1.6 channels, preventing transcriptional activation of iNOS and IL-1β .

Toxicity in Animal Models

  • Acute toxicity : Subcutaneous LD₅₀ in rats = 12.41 μg/kg; intraperitoneal LD₅₀ = 30.35 μg/kg .
  • Chronic effects: 6 μg/kg dose: Transient weight loss, elevated bilirubin (total: 0.38 mg/dL vs. control 0.11 mg/dL), and reversible hepatotoxicity . 1–3 μg/kg doses: No significant hematological or histopathological changes .

Analytical Detection and Environmental Impact

Detection Methods

Method Sensitivity (LOD) Key Findings Reference
HPLC-FLD 15 ng/mL (STX), 2 ng/mL (this compound) Quantified 6.5 pg/cell in P. bahamense
UPLC-MS/MS 10 μg/kg Detected this compound in 30% of Chinese shellfish
ELISA EC₅₀ = 0.3 ppb Cross-reactivity: 100% for this compound, 80% for STX

Ecological Distribution

  • Algal sources : A. pacificum and A. catenella produce this compound in high-salinity, warm waters (25–30°C) .
  • Shellfish contamination: Highest this compound levels observed in Chlamys nobilis (378 μg STXeq/100g) during algal blooms .

Q & A

Q. What are validated assays for quantifying this compound and its analogs in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) is standard. For example, toxin ratios (this compound, dcSTX, STX) in organs like liver and skin can be tracked over time using molar percentage calculations, as demonstrated in Dichotomyctere fluviatilis studies. Ensure calibration with certified reference materials and include internal controls to account for matrix effects .

Q. How should researchers establish toxicity thresholds for this compound in preclinical models?

  • Methodological Answer : Derive acute reference doses (ARfD) using the lowest no-observed-adverse-effect level (NOAEL) from animal studies. For this compound, a NOAEL of 87 µg/kg bw (gavage) with a 100x uncertainty factor yields an ARfD of 0.87 µg/kg bw. Validate thresholds using human poisoning event data where total STX equivalents (STXeq) are measured .

Advanced Research Questions

Q. How can contradictory data on this compound production under varying ionic conditions be resolved?

  • Methodological Answer : Analyze environmental variables like water hardness (Ca²⁺, Mg²⁺) and carbonate levels. For instance, 5 mM CaCO₃ increased total toxin production 7.7-fold, while MgCO₃ reduced STX by 13-fold. Use multivariate regression to isolate ion-specific effects and replicate experiments under controlled chemostat conditions to minimize confounding factors .

Q. What mechanisms underlie this compound's anti-inflammatory effects in macrophages?

  • Methodological Answer : this compound inhibits LPS-induced M1 polarization by suppressing TNF-α and iNOS mRNA expression. Experimental workflows should include RNA-seq to identify upstream transcriptional regulators (e.g., NF-κB) and ELISA to quantify protein levels. Compare results with tetrodotoxin (TTX) to differentiate voltage-gated sodium channel (VGSC)-dependent vs. independent pathways .

Q. How do temporal dynamics affect this compound metabolism and organ distribution?

  • Methodological Answer : Track toxin ratios in organs over 72 hours using longitudinal sampling. For example, in Dichotomyctere fluviatilis, this compound decreased from 65% to 40% in the intestine within 72 hours, while STX increased from 5% to 30%. Use kinetic modeling (e.g., first-order decay equations) to estimate metabolic rates and compartmentalize distribution patterns .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to EC₅₀ calculations. For conflicting data, use Bayesian meta-analysis to pool results across studies, weighting for sample size and methodological rigor. Report confidence intervals and p-values adjusted for multiple comparisons .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., toxin production variability), conduct sensitivity analyses to test hypotheses about experimental conditions (e.g., ion concentrations, pH). Replicate studies with independent cohorts and publish raw data in supplementary materials to enable reanalysis .
  • Experimental Reproducibility : Document protocols using platforms like NeXus, which mandates fields for specimen identifiers, experimental roles, and material descriptors. Include ORCIDs and detailed sample histories to enhance traceability .
  • Ethical Reporting : Adhere to Beilstein Journal guidelines: avoid redundant data in text/tables, disclose all conflicts of interest, and provide elemental analysis for novel compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NeoSTX
Reactant of Route 2
NeoSTX

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